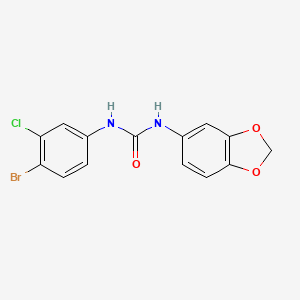![molecular formula C21H26ClN3O3 B10975707 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10975707.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetamide moiety attached to a 2,5-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.
Attachment of the Acetamide Moiety: The resulting compound is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with GABA receptors, potentially leading to inhibitory effects on neurotransmission. The chlorobenzyl group may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(3-CHLOROBENZYL)-2-PIPERAZINONE: Similar structure but lacks the acetamide and dimethoxyphenyl groups.
2- (4-Benzyl-1-piperazinyl)-1-phenylethanone: Similar piperazine core but different substituents.
Uniqueness
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to the combination of its substituents, which may confer specific pharmacological properties not seen in similar compounds. The presence of the 2,5-dimethoxyphenyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research.
属性
分子式 |
C21H26ClN3O3 |
|---|---|
分子量 |
403.9 g/mol |
IUPAC 名称 |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-17-7-8-20(28-2)19(13-17)23-21(26)15-25-11-9-24(10-12-25)14-16-5-3-4-6-18(16)22/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,26) |
InChI 键 |
PDEULMHTGYIASV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


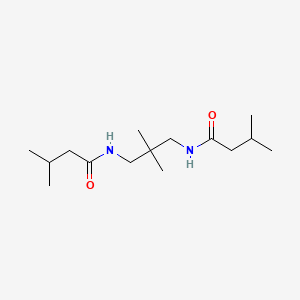
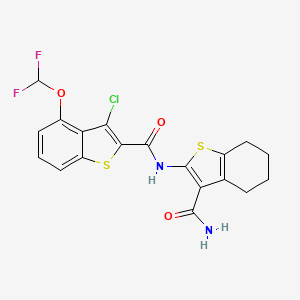
![6-[(2-Methyl-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975640.png)
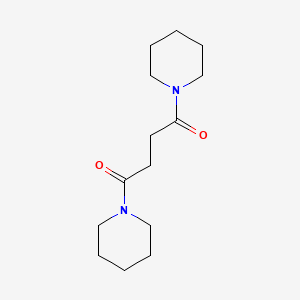
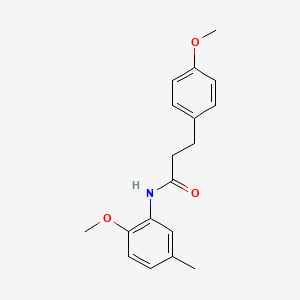
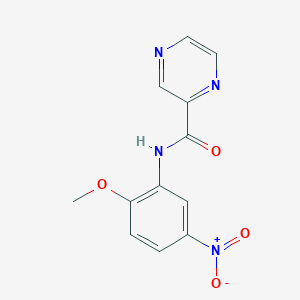
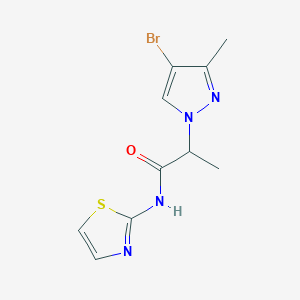
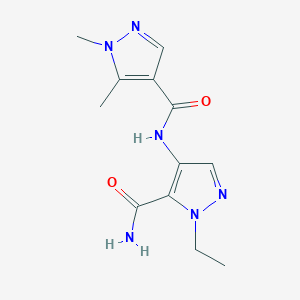
![(4E)-5-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10975664.png)
![1-[(3,4-Difluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10975668.png)
![4-methyl-N-{4-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide](/img/structure/B10975673.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B10975680.png)

